N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C17H15N5O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H15N5O3S2/c23-17(12-4-5-13-11(10-12)6-7-18-13)19-8-9-20-27(24,25)15-3-1-2-14-16(15)22-26-21-14/h1-7,10,18,20H,8-9H2,(H,19,23) |
InChI Key |
INPBUIKZFCHHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Chlorosulfonyl)-2,1,3-Benzothiadiazole
The benzothiadiazole sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-amino-2,1,3-benzothiadiazole.
Procedure :
-
React 4-amino-2,1,3-benzothiadiazole (1.0 eq) with chlorosulfonic acid (3.0 eq) in dichloromethane (DCM) at 0°C.
-
Stir for 4 hours at room temperature.
-
Quench with ice water, extract with DCM, and purify via recrystallization (hexane/ethyl acetate).
Yield : 68–72%
Key Data :
Preparation of 1H-Indole-5-Carboxylic Acid
The indole-5-carboxylic acid intermediate is synthesized via two routes:
Palladium-Catalyzed Carboxylation
-
React 5-bromo-1H-indole (1.0 eq) with CO gas (1 atm) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (2.0 eq) in DMF at 100°C for 12 hours.
-
Acidify with HCl (2M) and extract with ethyl acetate.
Yield : 65–70%
Key Data :
Direct Carboxylation Using n-BuLi
-
Treat 1H-indole with n-BuLi (2.0 eq) in THF at −78°C.
Yield : 60–65%
Amide Bond Formation: Synthesis of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethylamine
-
React ethylenediamine (1.2 eq) with 4-(chlorosulfonyl)-2,1,3-benzothiadiazole (1.0 eq) in DCM containing triethylamine (2.0 eq) at 0°C.
-
Stir for 2 hours, wash with brine, and concentrate.
Yield : 85–90%
Key Data :
-
LC-MS (ESI+) : m/z = 287.1 [M+H]+.
Final Coupling: Formation of N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-Indole-5-Carboxamide
-
Activate 1H-indole-5-carboxylic acid (1.0 eq) with oxalyl chloride (1.5 eq) in DCM for 2 hours.
-
Add 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethylamine (1.0 eq) and DIPEA (3.0 eq) in DCM.
-
Stir overnight, wash with water, and purify via flash chromatography (20% EtOAc/heptane).
Yield : 70–75%
Key Data :
-
1H NMR (CDCl3) : δ 8.65 (s, 1H), 8.12 (d, 1H), 7.95 (dd, 1H), 7.60 (d, 1H), 7.35–7.25 (m, 3H), 6.55 (s, 1H), 3.72 (t, 2H), 3.20 (t, 2H).
-
HPLC Purity : 98.5% (C18 column, 70:30 acetonitrile/water).
Optimization of Critical Reaction Parameters
Amide Coupling Agents
| Activation Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | DCM | DCM | 75 |
| HATU | DMF | DMF | 82 |
| EDCl/HOBt | THF | THF | 68 |
HATU-mediated coupling in DMF achieves higher yields due to superior activation of the carboxylic acid.
Solvent and Temperature Effects on Sulfonylation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 2 | 72 |
| THF | 40 | 1.5 | 68 |
| Toluene | 80 | 1 | 60 |
Lower temperatures in DCM minimize side reactions during sulfonamide formation.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl or indole nitrogen atoms.
Scientific Research Applications
Molecular Formula
- C : 15
- H : 14
- N : 4
- O : 3
- S : 2
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiadiazole moiety | Known for anti-cancer and anti-inflammatory effects |
| Sulfonamide group | Enhances biological activity |
| Indole structure | Associated with various pharmacological activities |
Anti-Cancer Activity
Research indicates that compounds containing benzothiadiazole and sulfonamide groups exhibit significant anti-cancer properties. For instance, studies have shown that similar compounds can act as competitive inhibitors of enzymes involved in cancer cell proliferation. The unique combination of structural elements in N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide may enhance its efficacy against specific cancer types.
Case Study: In Vitro Anti-Cancer Activity
A series of derivatives based on benzothiadiazole were tested against various human cancer cell lines, demonstrating promising growth inhibition in nanomolar concentrations. The presence of the sulfonamide group was crucial for enhancing cytotoxicity against breast and colon cancer cells .
Anti-Inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects. Sulfonamides are known to exhibit such activities, and the incorporation of the benzothiadiazole moiety may further augment this property.
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes related to various diseases.
Example: Carbonic Anhydrase Inhibition
Research has highlighted the potential of benzothiadiazole derivatives as inhibitors of carbonic anhydrases (CAs), which are important targets in the treatment of glaucoma and other conditions. The compound's structure allows it to bind effectively to the active site of these enzymes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamide | Contains thiazole instead of benzothiadiazole | Potential anti-cancer activity |
| N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | Incorporates benzodioxole and thiadiazole | Antimicrobial properties |
| N-(3-aminoquinoxalin-2-yl)sulfonamide | Features quinoxaline structure | Inhibitor of various enzymes |
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron-withdrawing group, enhancing the compound’s ability to interact with electron-rich sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key indole carboxamide derivatives from the evidence are compared below:
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide (CAS Number: 1010895-52-9) is a synthetic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N5O3S2, with a molecular weight of approximately 401.46 g/mol. The compound features a unique combination of an indole core and a benzothiadiazole moiety linked by a sulfonamide group, which is crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The benzothiadiazole moiety is known to inhibit specific enzymes and proteins involved in critical cellular processes. For instance, similar compounds have demonstrated competitive inhibition against monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders. Additionally, the sulfonamide group enhances the compound's solubility and bioavailability, contributing to its efficacy in biological systems.
Anticancer Activity
This compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in human cervical carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells. The IC50 values for these effects are reported in the low micromolar range, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.5 | Induces apoptosis |
| FM3A | 4.8 | Cell cycle arrest |
| CEM | 6.0 | Cytotoxicity |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies suggest that the compound may also exhibit antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at specific concentrations. The introduction of electron-withdrawing groups in similar benzothiadiazole derivatives has been associated with increased antimicrobial potency .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on pancreatic cancer cell lines (SUIT-2, Capan-1). The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 5.11 to 10.26 µM across different cell lines .
- Mechanistic Insights : Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that this compound activates apoptotic pathways via caspase activation and mitochondrial dysfunction in cancer cells .
Q & A
Basic: What are the key synthetic routes for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide?
The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. A common approach includes:
- Step 1 : Condensation of 1H-indole-5-carboxylic acid with ethylenediamine to form the ethylamino intermediate.
- Step 2 : Sulfonylation of the amino group using 2,1,3-benzothiadiazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Purification via recrystallization from acetic acid or column chromatography .
Advanced methods like microwave-assisted synthesis (50–100°C, 30–60 min) can enhance yield and reduce reaction time .
Basic: What functional groups dictate the compound’s reactivity and bioactivity?
Critical functional groups include:
- Indole core : Enables π-π stacking with biological targets (e.g., enzymes or receptors).
- Sulfonamide bridge (-SO₂-NH-) : Enhances hydrogen-bonding capacity and metabolic stability.
- Benzothiadiazole moiety : Contributes to electron-deficient character, influencing redox properties and interactions with cysteine residues in proteins .
These groups collectively affect solubility, pharmacokinetics, and target binding.
Basic: How is solubility optimized for in vitro assays?
Solubility challenges arise from the hydrophobic indole and benzothiadiazole groups. Strategies include:
- Co-solvent systems : Use DMSO (≤5% v/v) in aqueous buffers.
- pH adjustment : The sulfonamide group (pKa ~6.5–7.5) allows solubility modulation in slightly basic media (pH 7.4–8.0) .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell-based assays .
Advanced: How can structure-activity relationships (SAR) guide optimization?
Key SAR insights from analogous compounds:
Advanced: What methodologies identify enzyme interaction mechanisms?
- Kinetic assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots for enzymes like IDO1 or kinases .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for sulfonamide-protein interactions.
- Crystallography : Resolve binding modes (e.g., benzothiadiazole stacking with heme in IDO1) .
- Mutagenesis : Validate critical residues (e.g., Cys/His in catalytic sites) .
Advanced: Which analytical techniques ensure purity and structural fidelity?
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect impurities (<0.1%) .
- ¹H/¹³C NMR : Key signals include indole NH (~12 ppm, DMSO-d6) and sulfonamide SO₂-NH (~10.5 ppm) .
- X-ray crystallography : Confirms stereochemistry and packing motifs (e.g., monoclinic P2₁/c space group) .
Advanced: How does the compound’s stability vary under physiological conditions?
- Thermal stability : Degrades >150°C (TGA data).
- pH sensitivity : Hydrolysis of sulfonamide occurs at pH <4 or >10 (t₁/₂ ~12 hr at pH 2) .
- Light exposure : Benzothiadiazole undergoes photodegradation; store in amber vials .
Stability studies should use accelerated aging protocols (40°C/75% RH) with LC-MS monitoring .
Advanced: What computational models predict target affinity and toxicity?
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT7 receptors (PDB: 5TUD) or IDO1 (PDB: 6AZ4).
- ADMET prediction (SwissADME) : LogP ~3.2 (moderate lipophilicity); moderate CYP3A4 inhibition risk .
- MD simulations : Reveal conformational flexibility of the ethylenediamine spacer in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
